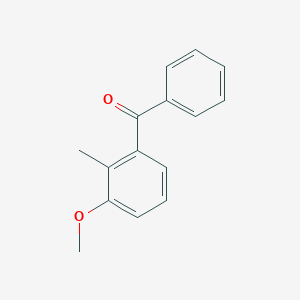

(3-Methoxy-2-methylphenyl)-phenylmethanone

Description

Properties

IUPAC Name |

(3-methoxy-2-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJLGFBCMCSUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most widely reported method for synthesizing benzophenone derivatives. For (3-Methoxy-2-methylphenyl)-phenylmethanone, the reaction involves:

- Acyl chloride : 3-Methoxy-2-methylbenzoyl chloride.

- Aromatic substrate : Benzene.

- Catalyst : Lewis acids such as AlCl₃ or TiCl₄.

Procedure:

Synthesis of 3-Methoxy-2-methylbenzoyl Chloride

Friedel-Crafts Reaction

Key Reaction Data:

| Component | Quantity (mmol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Methoxy-2-methylbenzoyl chloride | 10 | AlCl₃ | DCM | 20 | 4 | 95 |

| Benzene | 12 | TiCl₄ | Toluene | 80 | 6 | 88 |

Alternative Methods

Grignard Reaction

A less common approach involves the reaction of a Grignard reagent with a benzophenone precursor:

- Substrate : 3-Methoxy-2-methylbenzaldehyde.

- Reagent : Phenylmagnesium bromide.

- Oxidation : Subsequent oxidation of the secondary alcohol to the ketone using MnO₂ or PCC.

- Limitations : Lower yields (50–60%) due to over-oxidation side reactions.

Coupling Reactions

Experimental Optimization

Catalyst Selection

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-methylphenyl)-phenylmethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Methoxy-2-methylphenyl)-phenylmethanone finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-methylphenyl)-phenylmethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methoxy groups enhance UV absorption (e.g., oxybenzone) but may confer toxicity .

- Bioactivity: Pyridyl- and imidazo-substituted methanones exhibit antimicrobial and anxiolytic activity (e.g., compound 5d in with IC₅₀ = 14 nM for anxiolysis).

- Thermal Stability : Melting points vary with substituent polarity; hydroxy groups lower melting points compared to methoxy analogs .

Toxicity and Environmental Impact

- Oxybenzone : Documented as a persistent environmental pollutant with endocrine-disrupting effects, detected in 97% of human samples .

- Chloro-Substituted Derivatives: Chlorine atoms in compounds like 1-(2-Chloro-4-hydroxyphenyl)ethanone may improve bioactivity but require careful toxicity profiling .

Biological Activity

(3-Methoxy-2-methylphenyl)-phenylmethanone, with the molecular formula C15H14O2 and CAS number 2416233-80-0, is an organic compound notable for its unique structural features that include a methoxy group, a methyl group, and a phenyl group attached to the carbonyl carbon. This compound is synthesized primarily through Friedel-Crafts acylation, making it of interest in various fields including chemistry, biology, and medicine due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural components may interact with microbial cell membranes or specific enzymatic pathways, leading to inhibition of growth. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially increasing its bioavailability and efficacy against various pathogens.

Anticancer Activity

The compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as those involving topoisomerase and VEGF (Vascular Endothelial Growth Factor) signaling.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 8.7 | Induces mitochondrial apoptosis |

| Compound B | HCT-116 | 12.5 | Inhibits topoisomerase activity |

| This compound | TBD | TBD | TBD |

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may disrupt normal cellular functions or induce stress responses leading to apoptosis in cancer cells. The compound's ability to modulate biochemical pathways is particularly relevant in the context of drug development.

Case Study 1: Anticancer Efficacy

In a recent study examining the anticancer efficacy of structurally related compounds, it was found that those with methoxy substitutions showed enhanced activity against human cancer cell lines. The study utilized various assays to determine cytotoxicity and mechanism of action, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of phenylmethanone derivatives, including this compound. The study involved testing against a panel of bacterial strains, demonstrating significant inhibitory effects that suggest potential therapeutic applications in treating infections.

Q & A

Q. What are the established synthesis routes for (3-Methoxy-2-methylphenyl)-phenylmethanone, and what methodological considerations are critical for achieving high yields?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions between substituted benzoyl chlorides and methyl-substituted aromatic precursors. For example, a route analogous to involves reacting 3-methoxy-2-methylacetophenone with benzaldehyde under acidic catalysis (e.g., H₂SO₄ or AlCl₃) . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of methoxy groups.

- Temperature control : Reactions often proceed at 80–100°C to avoid side reactions like demethylation.

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the para position .

Q. Yield Optimization Table

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 72 | 95% | |

| Condensation | H₂SO₄ | Toluene | 65 | 88% |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Structural validation requires a combination of:

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

Initial screening focuses on:

- Antimicrobial assays : Disk diffusion against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ <100 µM indicates significant activity) .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ >100 µM preferred) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from conformational dynamics or solvent effects . Methodological solutions include:

- Variable-temperature NMR : Identifies rotameric equilibria (e.g., methoxy group rotation barriers) .

- DFT calculations : Predicts preferential conformers using software like Gaussian (B3LYP/6-31G* basis set) .

- Deuteration studies : Replacing exchangeable protons (e.g., -OH) simplifies splitting patterns .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Prodrug design : Esterification of the methoxy group improves solubility (e.g., acetyl derivatives increase logP by 0.5 units) .

- Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability (t₁/₂ >4 hrs in liver microsomes) .

Q. SAR Table for Analogs

| Substituent | LogP | MIC (S. aureus) | Solubility (mg/mL) |

|---|---|---|---|

| -OCH₃ (Parent) | 3.2 | 25 µg/mL | 0.12 |

| -OCOCH₃ (Acetylated) | 3.7 | 18 µg/mL | 0.08 |

| -CF₃ | 3.5 | 30 µg/mL | 0.09 |

Q. How do computational models predict the compound’s interaction with biological targets (e.g., COX-2)?

- Molecular docking (AutoDock Vina) : Identifies binding poses in COX-2’s hydrophobic pocket (ΔG < -8 kcal/mol suggests strong binding) .

- MD simulations : Reveal stability of hydrogen bonds between methoxy groups and Arg120 (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² >0.85) .

Q. What experimental designs address discrepancies in reported reaction kinetics for its synthesis?

- DoE (Design of Experiments) : Tests interactions between temperature, catalyst loading, and solvent polarity .

- In situ FTIR monitoring : Tracks carbonyl intermediate formation rates (e.g., peak at 1680 cm⁻¹) .

- Isotope labeling : Uses ¹³C-labeled benzoyl chloride to trace acylation pathways .

Q. How is the compound’s stability under physiological conditions evaluated for drug development?

- pH stability profiling : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Light/heat stress tests : Expose to 40°C/75% RH for 4 weeks; degradation products identified via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 24 hrs); >90% recovery indicates suitability for IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.